A Comprehensive Technical Guide to 1,2-Epoxydodecane for Scientific Professionals
A Comprehensive Technical Guide to 1,2-Epoxydodecane for Scientific Professionals
For researchers, scientists, and professionals in drug development, 1,2-Epoxydodecane is a valuable chemical intermediate with growing significance. This guide provides an in-depth overview of its chemical identity, properties, and key experimental applications, including detailed protocols and workflow visualizations.
Core Chemical Identifiers
1,2-Epoxydodecane , an epoxide of dodecene, is a key building block in organic synthesis. Its precise identification is crucial for regulatory compliance, safety, and experimental reproducibility.
Other common synonyms for this compound include 1-Dodecene oxide, 1,2-Dodecane oxide, and Decyloxirane.[1][2][6][7]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 1,2-Epoxydodecane is essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O | [1][2][5] |
| Molecular Weight | 184.32 g/mol | [1][2][5] |
| Appearance | Clear, colorless liquid | [1][7][8] |
| Boiling Point | 124-125 °C at 15 mmHg | [1][9] |
| Flash Point | 112 °F (44 °C) | [10] |
| Density | 0.839 - 0.844 g/mL at 20-25 °C | [1][4] |
| Refractive Index | 1.435 - 1.437 | [1] |
| Vapor Pressure | 6.25 mmHg at 25 °C | [3][10] |
| Water Solubility | < 1 mg/mL at 22.8 °C | [10] |
Key Experimental Protocols
Detailed methodologies are critical for the successful application of 1,2-Epoxydodecane in research and development. Below are protocols for its synthesis and a key downstream application.
Synthesis of 1,2-Epoxydodecane via Catalytic Oxidation of 1-Dodecene
This protocol is adapted from a patented method for the co-production of 1,2-Epoxydodecane and 1,2-dodecanediol.[5]
Materials:
-
1-Dodecene
-
Potassium bromide (KBr)
-
0.5 N Potassium dihydrogen phosphate (KH₂PO₄) buffer solution
-
2 N Sodium hydroxide (NaOH) solution
-
Acetonitrile
-
Sodium hypochlorite (NaOCl) solution
Procedure:
-
Prepare a buffer solution with a pH of 10.4 by mixing 100 mL of 0.5 N KH₂PO₄ and 2 mL of 2 N NaOH.
-
In a reactor, combine 10 g of KBr, the prepared buffer solution, 100 mL of acetonitrile, and 12.5 mL (9.5 g) of 1-dodecene.
-
Add 120-150 mL of NaOCl solution.
-
Heat the reaction mixture to 40 °C with vigorous stirring (at least 800 rpm) and maintain these conditions for 10 hours.
-
After the reaction is complete, remove the acetonitrile under vacuum.
-
Separate the organic products via vacuum distillation.
-
The resulting products, primarily 1,2-Epoxydodecane and 1,2-dodecanediol, can be identified and quantified using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[5]
Synthesis of Ionizable Lipids via Epoxide Ring-Opening
1,2-Epoxydodecane is a crucial reagent in the synthesis of ionizable lipids, which are essential components of lipid nanoparticles for drug delivery.[6] This protocol describes the reaction of 1,2-Epoxydodecane with a polyamine.[2]
Materials:
-
1,2-Epoxydodecane
-
1,4-Bis(3-aminopropyl)piperazine
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Oil bath and magnetic stirrer
-
Silica for flash chromatography
-
Methanol (MeOH) and Dichloromethane (DCM) for elution
Procedure:
-
Set up a reflux apparatus with a 25 mL three-necked round-bottom flask in an oil bath. Attach a reflux condenser with a drying tube.
-
Add 5 mL of 1,2-Epoxydodecane and 0.981 mL of 1,4-Bis(3-aminopropyl)piperazine to the flask. The epoxide is used in excess.
-
Heat the mixture to 90 °C and stir for 3-4 days. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
The crude product, a yellow oil, can be stored at -20 °C until purification.
-
Purify the product using a flash column with silica gel. A typical eluent is 5% MeOH in DCM.
-
Collect and combine the fractions containing the purified product, as identified by TLC.
-
The final product can be analyzed and confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Visualized Workflows and Pathways
Understanding the role of 1,2-Epoxydodecane in broader chemical and biological contexts is facilitated by visual diagrams. The following workflows are presented in the DOT language for use with Graphviz.
Logical Workflow for Ionizable Lipid Synthesis
This diagram illustrates the key steps in the synthesis of an ionizable lipid using 1,2-Epoxydodecane, a critical process in the development of lipid nanoparticles for drug delivery.
Caption: Workflow for ionizable lipid synthesis.
Experimental Workflow for Enzymatic Hydrolysis
The enzymatic hydrolysis of epoxides is a significant biotransformation. This workflow outlines a general procedure for the kinetic resolution of a racemic epoxide, applicable to 1,2-Epoxydodecane, to produce an enantioenriched diol.
Caption: Workflow for enzymatic epoxide hydrolysis.
General Reactivity of 1,2-Epoxydodecane
The high reactivity of the epoxide ring is central to the utility of 1,2-Epoxydodecane. This diagram shows the general mechanism of nucleophilic ring-opening, which is fundamental to its synthetic applications.
Caption: General reactivity of 1,2-Epoxydodecane.
References
- 1. Page loading... [guidechem.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. 1,2-Epoxydodecane | 2855-19-8 [amp.chemicalbook.com]
- 4. 1,2-Epoxydodecane | 2855-19-8 | FE05604 | Biosynth [biosynth.com]
- 5. RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol - Google Patents [patents.google.com]
- 6. 1,2-Epoxydodecane, 2855-19-8 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. A two-step continuous flow synthesis of multi-tail ionizable lipids - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04692K [pubs.rsc.org]
- 9. Buy 1,2-Epoxydodecane | 2855-19-8 [smolecule.com]
- 10. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]
